molecular formula C27H41ClN2O7 B12313245 MoexiprilCyclohexylAnalogueHydrochloride

MoexiprilCyclohexylAnalogueHydrochloride

Cat. No.: B12313245
M. Wt: 541.1 g/mol
InChI Key: UTHZRYWNZSWSDS-UHFFFAOYSA-N
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Description

MoexiprilCyclohexylAnalogueHydrochloride is a derivative of Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used to treat high blood pressure by relaxing blood vessels, which helps to prevent strokes, heart attacks, and kidney problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MoexiprilCyclohexylAnalogueHydrochloride involves multiple steps, starting with the preparation of the cyclohexyl analogue of Moexipril. The process includes esterification, amidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at each stage to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

MoexiprilCyclohexylAnalogueHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

MoexiprilCyclohexylAnalogueHydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ACE inhibitors and their interactions with various reagents.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

MoexiprilCyclohexylAnalogueHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MoexiprilCyclohexylAnalogueHydrochloride is unique due to its cyclohexyl modification, which enhances its lipophilicity and bioavailability compared to other ACE inhibitors. This modification also affects its interaction with ACE, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C27H41ClN2O7

Molecular Weight

541.1 g/mol

IUPAC Name

2-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H

InChI Key

UTHZRYWNZSWSDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl

Origin of Product

United States

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